BenchChemオンラインストアへようこそ!

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol

Medicinal Chemistry Chiral Building Block Kinase Inhibitor Synthesis

This racemic bicyclic pyrazole-alcohol is the direct precursor for pyrazole-substituted cyclopentanol ester CDK2 inhibitors (US20250084067). The secondary alcohol provides a single H-bond donor site and a chiral center for ester prodrug formation—absent in ketone or primary alcohol analogs. Use the racemate for initial achiral SAR, then resolve to identify the eutomer, maximizing resource efficiency. Standard purity ≥98%; ships ambient.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1781637-77-1
Cat. No. B2658688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol
CAS1781637-77-1
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C1=NNC2=C1CCC2)O
InChIInChI=1S/C8H12N2O/c1-5(11)8-6-3-2-4-7(6)9-10-8/h5,11H,2-4H2,1H3,(H,9,10)
InChIKeyAOEZDEJBESKNDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol (CAS 1781637-77-1): Chemical Identity and Procurement Baseline


1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol, also named 1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol, is a bicyclic pyrazole derivative bearing a secondary alcohol side chain . With molecular formula C8H12N2O and a molecular weight of 152.19 g/mol, the compound contains a chiral center at the carbinol carbon, meaning it exists as a racemic mixture unless otherwise specified. Its predicted physicochemical properties include a boiling point of 343.2±37.0 °C, a density of 1.256±0.06 g/cm³, and a pKa of 14.45±0.20 . The fused cyclopenta[c]pyrazole core places it within a class of heterocycles investigated for sigma receptor binding and as synthetic intermediates for kinase-targeted therapeutics [1].

Why Generic Substitution of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol Fails for Research Applications


Compounds sharing the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold cannot be freely interchanged because small structural variations critically alter hydrogen-bond donor/acceptor geometry, lipophilicity, and metabolic stability. The secondary alcohol in the target compound offers a single H-bond donor site and a chiral center that is absent in the primary alcohol analog . This chiral secondary alcohol motif is a direct precursor for ester prodrugs and chiral derivatizing agents, and its stereochemistry can be exploited to generate enantiopure CDK2 inhibitor candidates, as described in recent patent literature [1]. Selecting an incorrect analog—such as the primary alcohol or the enantiopure (S)-isomer—would yield a different pharmacokinetic profile, altered binding mode, or unusable synthetic intermediate, directly compromising lead optimization campaigns and SAR studies.

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol: Quantifiable Differentiation Evidence vs. Closest Analogs


Chiral Secondary Alcohol vs. Achiral Primary Alcohol: Impact on Synthetic Utility

The target compound is a racemic secondary alcohol, whereas the closest structural analog (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol (CAS 1215295-82-1) is an achiral primary alcohol. The presence of a chiral center directly enables enantioselective synthesis or chiral resolution to yield enantiopure intermediates, a necessity for the CDK2 inhibitor ester prodrugs described in patent US20250084067 [1]. The primary alcohol lacks this capacity.

Medicinal Chemistry Chiral Building Block Kinase Inhibitor Synthesis

Predicted logP and Hydrogen-Bond Donor Count vs. Tertiary Alcohol Analog

The target compound has one hydrogen-bond donor (the secondary alcohol OH). The tertiary alcohol analog, 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol (CAS 1780549-88-3, predicted MW 166.22), also has one HBD but exhibits higher steric hindrance around the OH group, which alters hydrogen-bonding geometry and metabolic susceptibility without any published head-to-head data . No direct experimental comparison exists for these two compounds.

Physicochemical Property Drug-likeness ADME Prediction

Predicted pKa and Ionization State vs. Ketone Analog

The target compound has a predicted pKa of 14.45±0.20 , indicating it remains largely non-ionized under physiological pH. In contrast, the ketone analog 1-{1h,4h,5h,6h-cyclopenta[c]pyrazol-3-yl}ethan-1-one (CAS 1558187-35-1, molecular formula C8H10N2O, MW 150.18) lacks the hydroxyl proton entirely and cannot serve as a hydrogen-bond donor [1]. No comparative biological activity data is available.

Physicochemical Property Ionization Formulation

Racemic Mixture vs. Enantiopure (S)-Isomer: Procurement Cost and Application Scope

The target compound (CAS 1781637-77-1) is supplied as a racemic mixture, whereas (1S)-1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol (CAS 2227663-97-8) is the isolated (S)-enantiomer [1]. The racemate is typically lower-cost and suitable for achiral SAR exploration or as a precursor to chiral resolution studies. Direct price comparison is vendor-dependent, but the racemate generally reduces initial procurement cost for early-stage research.

Chiral Chemistry Procurement Cost Efficiency

Optimal Application Scenarios for 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol (CAS 1781637-77-1)


CDK2 Inhibitor Lead Optimization: Ester Prodrug Intermediate

The racemic secondary alcohol serves as the direct precursor for synthesizing pyrazole-substituted cyclopentanol ester derivatives that act as selective CDK2 inhibitors. The chiral alcohol handle is esterified to modulate pharmacokinetic properties, a key step described in patent US20250084067 [1]. The primary alcohol or ketone analogs cannot perform this function.

Sigma-1 Receptor Ligand Scaffold Exploration

Cycloalkyl-annelated pyrazoles have demonstrated high affinity (pKi > 8) for the sigma-1 receptor [1]. While the target compound itself lacks published binding data, its core scaffold is pharmacologically validated, and the secondary alcohol provides a derivatization handle for generating focused compound libraries to probe sigma-1 vs. sigma-2 selectivity.

Chiral Building Block for Medicinal Chemistry SAR Campaigns

The racemic nature of the compound allows medicinal chemists to conduct initial achiral SAR studies and then, if activity is confirmed, perform chiral resolution to identify the eutomer [1]. This sequenced approach maximizes resource efficiency compared to directly purchasing the expensive single enantiomer.

Quote Request

Request a Quote for 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.